REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>ClC(Cl)C.CCOCC.C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH:5][CH:20]1[CH2:21][CH2:22][N:17]([C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:16])[CH2:18][CH2:19]1 |f:2.3,4.5|
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Name
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|
Quantity
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5 g
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Type
|
reactant
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Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
|
11.7 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)=O
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Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the organic phase separated
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
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The residue was triturated under an isohexane
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Type
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CUSTOM
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Details
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ethyl acetate, 4:1 mixture and the sub-titled product collected as a solid (7.25 g)
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Name
|
|
Type
|
|
Smiles
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ClC=1C=C(NC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |